molecular formula C19H18N2O4 B2622140 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-24-7

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide

Número de catálogo B2622140
Número CAS: 683235-24-7
Peso molecular: 338.363
Clave InChI: OXUBMVKWQKPPEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide, also known as KIRA6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research. KIRA6 is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD) of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the NF-κB pathway.

Mecanismo De Acción

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is a selective inhibitor of the NEMO binding domain (NBD) of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the NF-κB pathway. Inhibition of the IKK complex by 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide prevents the phosphorylation and degradation of IκBα, leading to the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in immune cells. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has also been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activation of the NF-κB pathway in immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its selectivity for the NEMO binding domain (NBD) of the IκB kinase (IKK) complex, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide in the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide and its effects on other signaling pathways.

Métodos De Síntesis

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide was first synthesized by researchers at the University of Tokyo in 2012. The synthesis of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide involves a multistep process that includes the preparation of the key intermediate, 4-butoxy-N-(2-nitrophenyl)benzamide, followed by reduction of the nitro group to an amino group, and subsequent coupling with 1,3-dioxoisoindoline-5-carboxylic acid. The final product is obtained through purification by column chromatography.

Aplicaciones Científicas De Investigación

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer research. The NF-κB pathway plays a crucial role in the regulation of cell survival, proliferation, and apoptosis, and dysregulation of this pathway has been implicated in the development and progression of various types of cancer. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.

Propiedades

IUPAC Name

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBMVKWQKPPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.